molecular formula C12H13NO B3114944 4-(Cyclopentyloxy)benzonitrile CAS No. 205752-38-1

4-(Cyclopentyloxy)benzonitrile

Cat. No.: B3114944
CAS No.: 205752-38-1
M. Wt: 187.24 g/mol
InChI Key: JZONVQMYQCAYLA-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)benzonitrile is an organic compound with the molecular formula C12H13NO It is characterized by a benzonitrile group substituted with a cyclopentyloxy group at the para position

Scientific Research Applications

4-(Cyclopentyloxy)benzonitrile has several applications in scientific research:

Future Directions

4-(Cyclopentyloxy)benzonitrile is an important compound that has gained significant interest among researchers and scientists. Future research could focus on its synthesis, chemical reactions, and potential applications .

Mechanism of Action

Target of Action

It is known that similar compounds have shown antioxidant action .

Mode of Action

It is suggested that similar compounds may act as antioxidants, neutralizing harmful free radicals in the body .

Biochemical Pathways

It is known that similar compounds can affect the oxidative stress pathways .

Pharmacokinetics

The molecular weight of 18724 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have been shown to exhibit antioxidant properties, which can protect cells from damage caused by harmful free radicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Cyclopentyloxy)benzonitrile. For instance, the synthesis of similar compounds has been shown to be influenced by the choice of solvent . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+Cyclopentyl BromideK2CO3,DMF,HeatThis compound\text{4-Hydroxybenzonitrile} + \text{Cyclopentyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Hydroxybenzonitrile+Cyclopentyl BromideK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, or other substituted derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)benzonitrile: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    4-(Ethoxy)benzonitrile: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

    4-(Cyclohexyloxy)benzonitrile: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.

Uniqueness

4-(Cyclopentyloxy)benzonitrile is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding interactions, and overall chemical behavior compared to other similar compounds.

Properties

IUPAC Name

4-cyclopentyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZONVQMYQCAYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Suspend sodium hydride (336 mg, 2.8 mmol, 60% suspension in mineral oil) in anhydrous 1,4-dioxane (10 mL) under nitrogen atmosphere. Add cyclopentanol (620 mg, 7.2 mmol) and stir the resulting solution for 30 min. Add the preformed solution (3.35 mL, 2.4 mmol) to neat 4-fluorobenzonitrile (240 mg, 2 mmol) in a microwave tube and heat the sealed mixture at 100° C. for 30 min. Cool to room temperature and concentrate in vacuo. Purify by chromatography on silica gel eluting with isohexane/EtOAc (95:5 to 1:1 gradient) to obtain the desired intermediate (300 mg, 80%). GC-MS m/z: 187 (M+).
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3.35 mL
Type
reactant
Reaction Step Three
Quantity
240 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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